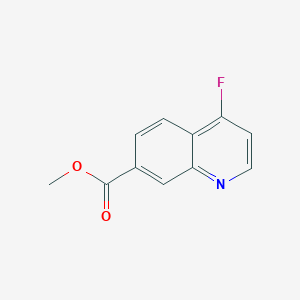

Methyl 4-fluoroquinoline-7-carboxylate

Description

Significance of Quinoline (B57606) Derivatives in Organic and Medicinal Chemistry Research

The quinoline motif is a cornerstone in the architecture of pharmacologically active molecules. preprints.org Its derivatives are recognized for an extensive array of biological activities, including antimalarial, antibacterial, anticancer, anti-inflammatory, and antiviral properties. preprints.orgjocpr.com The historical success of quinoline-based drugs, such as the antimalarial chloroquine (B1663885) and the broad-spectrum fluoroquinolone antibiotics like ciprofloxacin (B1669076), has cemented the quinoline scaffold as a "privileged structure" in medicinal chemistry. mdpi.com

The value of the quinoline ring lies in its structural features. It is a relatively rigid framework that can be functionalized at various positions, allowing for the precise tuning of its steric, electronic, and pharmacokinetic properties. nih.gov The nitrogen atom in the ring can act as a hydrogen bond acceptor, a key interaction in biological systems. The introduction of different substituents, such as halogens, alkyl, and carboxyl groups, can dramatically alter the compound's biological target and efficacy. nih.gov For instance, a fluorine atom at certain positions is known to significantly enhance antibacterial potency. nih.gov This adaptability makes quinoline derivatives a fertile ground for the development of new therapeutic agents aimed at combating challenges like drug resistance.

Overview of "Methyl 4-fluoroquinoline-7-carboxylate" as a Research Target

"this compound" is a specific derivative that has garnered interest as a building block in synthetic chemistry. Its structure is defined by a quinoline core with a fluorine atom at the 4-position and a methyl carboxylate group at the 7-position. While extensive, dedicated studies on this exact molecule are not widespread in public literature, its importance can be inferred from the functions of its constituent parts.

The 4-fluoro substitution is a notable feature. While many well-known fluoroquinolone antibiotics feature a fluorine at the C-6 position, substitutions at other positions are actively explored to create novel analogues with potentially different activity spectra or improved properties. The methyl carboxylate group at the C-7 position is particularly significant as it serves as a versatile synthetic handle. This ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides or other functional groups, allowing for the construction of diverse chemical libraries for screening purposes. This makes "this compound" a valuable intermediate for researchers aiming to synthesize novel and complex quinoline-based compounds for various applications, including drug discovery and materials science.

Chemical Properties and Synthesis

The specific physicochemical properties of this compound are not extensively documented in readily available literature, but its basic chemical identity can be established.

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈FNO₂ |

| Molecular Weight | 205.19 g/mol |

| IUPAC Name | this compound |

Note: Physical properties such as melting point, boiling point, and solubility are not available in cited public literature and would require experimental determination.

The synthesis of this compound can be approached through established methodologies for quinoline construction. Classic methods like the Gould-Jacobs reaction provide a reliable route to the quinoline core. wikipedia.orgablelab.eu This reaction typically involves the condensation of a substituted aniline (B41778) with an alkoxymethylenemalonate ester, followed by a thermal cyclization to form a 4-hydroxyquinoline (B1666331) derivative. wikipedia.orgmdpi.com

Another powerful method is the Pfitzinger reaction , which constructs the quinoline ring from isatin (B1672199) and a carbonyl compound in the presence of a base to yield a quinoline-4-carboxylic acid. wikipedia.orgias.ac.inresearchgate.net For a 7-substituted quinoline, the corresponding substituted isatin or aniline would be required.

Following the formation of the core quinoline carboxylic acid, a standard esterification reaction with methanol (B129727), typically under acidic conditions, would yield the final product, this compound. The development of efficient synthetic routes to such precursors is crucial as they can be readily converted to a variety of derivatives for further investigation. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

1956382-52-7 |

|---|---|

Molecular Formula |

C11H8FNO2 |

Molecular Weight |

205.18 g/mol |

IUPAC Name |

methyl 4-fluoroquinoline-7-carboxylate |

InChI |

InChI=1S/C11H8FNO2/c1-15-11(14)7-2-3-8-9(12)4-5-13-10(8)6-7/h2-6H,1H3 |

InChI Key |

QXNFKQKRIHODNT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=NC=CC(=C2C=C1)F |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Methyl 4 Fluoroquinoline 7 Carboxylate

Exploration of Reaction Pathways for its Formation

The synthesis of the quinoline (B57606) ring system, the core of Methyl 4-fluoroquinoline-7-carboxylate, can be achieved through several established and modern synthetic methodologies. While specific literature on the direct synthesis of this exact molecule is limited, the formation pathways can be understood by examining classical quinoline syntheses.

Classical Synthesis Routes:

Two of the most prominent methods for constructing the 4-hydroxyquinoline (B1666331) skeleton are the Gould-Jacobs and the Conrad-Limpach reactions. jptcp.comwikipedia.orgwikipedia.org

Gould-Jacobs Reaction: This method involves the condensation of an appropriately substituted aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgablelab.eu The reaction proceeds through an initial Michael addition followed by the elimination of ethanol (B145695) to form an anilidomethylenemalonic ester intermediate. ablelab.euwikipedia.org This intermediate then undergoes a thermal intramolecular cyclization at high temperatures (often exceeding 250 °C) to form the 4-hydroxyquinoline ring system. wikipedia.orgablelab.eu Subsequent hydrolysis and decarboxylation can yield the final quinoline product. wikipedia.orgyoutube.com The regioselectivity of the cyclization is a key consideration, especially with asymmetrically substituted anilines. wikipedia.org

Conrad-Limpach Synthesis: This pathway involves the condensation of an aniline with a β-ketoester. jptcp.comwikipedia.org The reaction forms a Schiff base intermediate, which, after tautomerization to an enamine, undergoes thermal cyclization to produce the 4-hydroxyquinoline derivative. wikipedia.org The conditions for cyclization are typically harsh, requiring high temperatures to overcome the energetic barrier of disrupting the aromaticity of the aniline ring during the ring-closing step. nih.gov The choice of high-boiling point solvents is critical for the success of this thermal condensation. nih.gov

Interactive Table: Comparison of Classical Quinoline Synthesis Pathways

| Feature | Gould-Jacobs Reaction | Conrad-Limpach Synthesis |

| Starting Materials | Aniline, Alkoxymethylenemalonic ester | Aniline, β-ketoester |

| Key Intermediate | Anilidomethylenemalonic ester | Schiff base / Enamine |

| Reaction Type | Addition-elimination, thermal cyclization | Condensation, thermal cyclization |

| Typical Conditions | High temperature (>250 °C) for cyclization | High temperature (~250 °C) for cyclization |

| Product Core | 4-Hydroxy-3-carboalkoxyquinoline | 4-Hydroxyquinoline |

Modern Catalytic Approaches: More recent methods often employ transition-metal catalysis, particularly with palladium, to construct the quinoline core under milder conditions. nih.gov Palladium-catalyzed reactions, such as oxidative carbonylation and various coupling reactions, offer efficient and selective routes to quinolone structures. acs.org For instance, polysubstituted quinolines can be synthesized from 2-amino aromatic ketones and alkynes in a one-pot, palladium-catalyzed reaction. nih.gov These methods are valued for their tolerance of a wide range of functional groups and their ability to construct complex molecules rapidly. nih.gov

Reaction Mechanism Studies of Derivatization Reactions

The derivatization of this compound primarily involves reactions at the C4-fluorine and the C7-ester functionalities.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The fluorine atom at the C4 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This is a cornerstone reaction for modifying fluoroquinolones. The generally accepted mechanism is a two-step addition-elimination process. researchgate.net

Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyridine (B92270) ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. mdpi.com The electron-withdrawing nature of the quinoline nitrogen enhances the electrophilicity of this position. youtube.com

Leaving Group Elimination: The aromaticity is restored by the elimination of the fluoride (B91410) ion, which is a good leaving group, to yield the substituted product. researchgate.net

This pathway allows for the introduction of a wide variety of substituents, particularly amines, at the C4 position, which is a common strategy in the development of bioactive quinoline derivatives. mdpi.comnih.gov The reactivity at the C4 position is generally higher than at the C2 position in nucleophilic substitutions. researchgate.net

Reactions of the C7-Methyl Ester: The methyl carboxylate group at the C7 position is a versatile handle for further modification through standard ester transformations.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This carboxylic acid group is a key component for the biological activity of many quinolone-based drugs. nih.gov

Amidation: The ester can be converted to an amide by reaction with an amine. This can also be achieved by first hydrolyzing the ester to the carboxylic acid, activating it (e.g., with thionyl chloride), and then reacting it with an amine. This is a common method for creating hybrid molecules and modifying the pharmacokinetic properties of the parent compound. nih.gov

Role of Catalysis in Reaction Efficiency and Selectivity

Catalysis is indispensable in modern quinoline synthesis, offering milder reaction conditions, improved yields, and enhanced selectivity compared to classical thermal methods. acs.orgresearcher.life

Palladium Catalysis: Palladium catalysts are extensively used for constructing the quinolone framework. nih.gov They are particularly effective in:

Carbonylative Cyclization: Palladium catalysts facilitate the incorporation of carbon monoxide (CO) to form the C4-carbonyl group of the quinolone ring from precursors like 2-iodoanilines. acs.org This approach avoids the harsh conditions of some classical methods.

C-H Activation/Annulation: Advanced palladium-catalyzed reactions can form the quinoline ring through the direct activation of C-H bonds, representing a highly atom-economical strategy. mdpi.com For example, the synthesis of 2-substituted quinolines can be achieved via palladium-catalyzed allylic C-H oxidative annulation. mdpi.com

Other Metal Catalysis: Besides palladium, other transition metals like copper, rhodium, cobalt, and iridium are also employed. researcher.lifemdpi.comorganic-chemistry.org

Copper Catalysis: Copper acetate (B1210297) has been used to catalyze the one-pot synthesis of 3-substituted quinolines from saturated ketones and anthranils. mdpi.com

Cobalt and Rhodium Catalysis: These metals are effective in C-H activation/cyclization reactions between anilines and alkynes or other coupling partners to build the quinoline skeleton. mdpi.com

Acid/Base Catalysis: Both Brønsted and Lewis acids are used to promote cyclization steps. Superacids like trifluoromethanesulfonic acid (TFA) can act as both the solvent and catalyst, facilitating the condensation of aromatic amines with α,β-unsaturated carbonyl compounds under highly efficient conditions. mdpi.com Bases such as cesium carbonate (Cs₂CO₃) are often used in tandem with metal catalysts or in SNAr reactions to facilitate elimination or deprotonation steps. nih.gov

Interactive Table: Overview of Catalysts in Quinoline Synthesis

| Catalyst Type | Example(s) | Reaction Type | Role in Efficiency/Selectivity |

| Palladium | Pd/C, Pd(OAc)₂, PdCl₂ | Carbonylation, C-H Activation, Coupling | Milder conditions, high yields, functional group tolerance. nih.govacs.org |

| Copper | Cu(OAc)₂ | Cascade Cyclization | Enables one-pot synthesis of functionalized quinolines. mdpi.com |

| Cobalt/Rhodium | Co(III) complexes, [Rh] catalysts | C-H Activation/Cyclization | High regioselectivity and broad substrate scope. mdpi.com |

| Superacids | Trifluoromethanesulfonic acid (TFA) | Condensation/Cyclization | Acts as both catalyst and medium, high efficiency. mdpi.com |

| Bases | Cs₂CO₃, K₂CO₃ | Elimination, Deprotonation | Facilitates intramolecular SNAr and other cyclization steps. nih.gov |

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed insights into the carbon-hydrogen framework and the influence of heteroatoms.

Proton (¹H) NMR spectroscopy of quinoline (B57606) derivatives provides crucial information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a related compound, such as methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, distinct signals are observed for the aromatic protons on the quinoline core, the methyl ester protons, and any other substituents. mdpi.com For Methyl 4-fluoroquinoline-7-carboxylate, one would expect to see characteristic signals for the quinoline ring protons, with their chemical shifts and coupling constants being influenced by the positions of the fluorine and methyl carboxylate groups. The methyl ester would typically appear as a sharp singlet.

Table 1: Representative ¹H NMR Data for a Fluoroquinolone Derivative (Data for Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate) mdpi.com

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 13.16 | s | OH |

| 7.92 | dd | C⁵H |

| 7.57 | dd | C⁸H |

| 7.43 | dd | C¹³H, C¹⁷H |

| 7.00 | dd | C¹⁴H, C¹⁶H |

| 4.46 | s | CH₂S |

| 4.05 | s | OCH₃ |

Note: This data is for a related compound and serves to illustrate the type of information obtained from ¹H NMR spectroscopy.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the quinoline ring are particularly informative, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The carbonyl carbon of the ester group would appear at a downfield chemical shift. mdpi.com

Table 2: Representative ¹³C NMR Data for a Fluoroquinolone Derivative (Data for Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate) mdpi.com

| Chemical Shift (δ) ppm | Assignment |

| 171.04 | C=O |

| 167.73 | C-OH |

| ... | Quinoline and Benzyl Carbons |

Note: This data is for a related compound and serves to illustrate the type of information obtained from ¹³C NMR spectroscopy.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the characterization of fluorinated organic compounds. nih.gov For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the 4-position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. In more complex fluorinated quinolines, such as those with multiple fluorine atoms, the ¹⁹F NMR spectrum would show multiple signals with characteristic coupling constants between the fluorine atoms. mdpi.commdpi.com

Two-dimensional (2D) NMR experiments are instrumental in establishing the complete and unambiguous assignment of all proton and carbon signals. mdpi.com

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, helping to piece together the fragments of the molecule by showing which protons are adjacent to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different parts of the molecule and for assigning quaternary carbons.

For this compound, HMBC would be particularly useful for confirming the position of the methyl carboxylate group by showing a correlation between the methyl protons and the carbonyl carbon, as well as the quinoline ring carbon to which the carboxylate group is attached. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. mdpi.com For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum would show characteristic losses of fragments such as the methyl ester group, which helps to confirm the structure. researchgate.net

Table 3: Representative Mass Spectrometry Data (Data for a related fluoroquinolone derivative) mdpi.com

| m/z | Interpretation |

| 379 | [M]⁺ |

| 109 | [FC₆H₄CH₂]⁺ |

Note: This data is for a related compound and serves to illustrate the type of information obtained from Mass Spectrometry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com In the IR spectrum of this compound, characteristic absorption bands would be observed for the C=O stretching of the ester group, C-F stretching, and the aromatic C=C and C-H stretching and bending vibrations of the quinoline ring. nih.gov

Table 4: Representative IR Spectroscopy Data (Data for a related fluoroquinolone derivative) mdpi.com

| Wavenumber (cm⁻¹) | Assignment |

| 1658 | C=O stretch |

| 1594, 1506, 1449 | Aromatic C=C stretch |

| 1214 | C-O stretch |

| 1139 | C-F stretch |

Note: This data is for a related compound and serves to illustrate the type of information obtained from IR Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy orbitals to higher-energy orbitals. For aromatic and heterocyclic compounds like quinolones, these transitions primarily involve π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) orbitals. The quinoline ring system, being a chromophore, is expected to exhibit strong absorption in the UV region.

The UV absorption spectra of fluoroquinolone antibiotics typically show significant absorption between 220 and 370 nm. nih.gov The exact position and intensity of the absorption maxima (λmax) are influenced by the solvent and the specific substituents on the quinoline core. The carboxylate and fluorine substituents on this compound would modulate the electronic distribution within the molecule, thereby affecting the energy of these transitions. For instance, studies on similar compounds like ciprofloxacin (B1669076) and enrofloxacin (B1671348) show absorption maxima around 280 nm and 277 nm, respectively. nih.gov Another related compound, levofloxacin, is quantified using its spectral characteristics between 300 and 400 nm. nih.gov The core structure of quinolones, specifically the 4-pyridone-3-carboxylic acid pharmacophore, is crucial for its electronic properties. mdpi.com

While a specific spectrum for this compound is not provided, an illustrative data table based on related fluoroquinolones is presented below.

Table 1: Representative UV Absorption Maxima for Fluoroquinolone Antibiotics This table presents data for analogous compounds to illustrate typical spectral characteristics.

| Compound | λmax (nm) | Reference |

|---|---|---|

| Ciprofloxacin | 280 | nih.gov |

| Enrofloxacin | 277 | nih.gov |

| Lomefloxacin | 288 | nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. This experimental data is then compared against the theoretically calculated percentages derived from the compound's molecular formula. A close match between the found and calculated values provides strong evidence for the compound's purity and elemental composition. For this compound, with the molecular formula C₁₁H₈FNO₂, this analysis would quantify the percentages of carbon (C), hydrogen (H), nitrogen (N), and fluorine (F).

The synthesis of new fluoroquinolone derivatives is routinely confirmed using elemental analysis, where the experimental results must align with the calculated values for the proposed structure. nih.govorientjchem.org This comparison is crucial for verifying that the correct compound has been synthesized.

The theoretical elemental composition for this compound is calculated as follows:

Molecular Formula: C₁₁H₈FNO₂

Molecular Weight: 205.19 g/mol

The calculated values are presented in the table below. In a research setting, these would be compared to values obtained from an elemental analyzer.

Table 2: Calculated Elemental Composition of this compound

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 64.39% |

| Hydrogen | H | 3.93% |

| Fluorine | F | 9.26% |

| Nitrogen | N | 6.83% |

| Oxygen | O | 15.59% |

Thermal Analysis Techniques (e.g., TGA, DTA) for Thermal Behavior Studies

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they change with temperature. abo.fi Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as a function of temperature, providing information about thermal stability, decomposition, and purity. abo.fi Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference, detecting physical transitions (like melting) and chemical reactions (like decomposition), which present as endothermic or exothermic peaks. abo.fi

For a compound like this compound, TGA would reveal the temperature at which it begins to decompose and the number of decomposition steps involved. The DTA curve would show endothermic peaks corresponding to melting and subsequent decomposition events. rsc.org The thermal stability is a critical parameter, and studies on various quinoline and pyridazinone derivatives show they are often stable up to their melting points, followed by multi-step decomposition processes. rsc.orgnih.gov For example, a quinoline–chalcone (B49325) derivative was found to undergo a multi-step thermal decomposition with a total mass loss of 83.2%, with DTA curves showing endothermic peaks for decomposition and melting. rsc.org TGA-DTA is a powerful combination for obtaining a comprehensive understanding of a material's thermal behavior. abo.fi

While specific TGA/DTA data for this compound is unavailable, the following table illustrates typical findings for a related heterocyclic compound, demonstrating how such data is presented.

Table 3: Illustrative Thermal Analysis Data for a Heterocyclic Compound This table shows representative data for (E)-N-(4-(3-(benzo[d] nih.govorientjchem.orgdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide (5) to exemplify thermal analysis findings.

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| TGA | Multi-step mass loss totaling 83.2% | Thermal decomposition of the compound | rsc.org |

| DTA | Endothermic peaks | Corresponds to melting point and decomposition steps | rsc.org |

| DTA | Exothermic peaks | Aligns with significant mass loss events | rsc.org |

Computational and Theoretical Chemistry Studies of Methyl 4 Fluoroquinoline 7 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule from first principles. aps.org These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about the electronic structure and energy of the molecule.

For quinoline (B57606) derivatives, DFT has been successfully employed to analyze their physicochemical features. nih.gov The choice of functional and basis set is critical for the accuracy of these calculations. nih.gov For instance, the B3LYP functional combined with a triple-zeta basis set like 6-311++G(d,p) is a common choice for optimizing molecular geometries and calculating various molecular properties. nih.govresearchgate.net These calculations yield ground-state electronic structure parameters including molecular orbital energies, geometric configurations (bond lengths and angles), and vibrational frequencies. nih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic character of Methyl 4-fluoroquinoline-7-carboxylate is dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule.

In related fluoroquinolone structures, the 4-carbonyl and 3-carboxylate groups are essential for their biological activity, as they are key to binding with biological targets like DNA gyrase. mdpi.com The fluorine atom at a specific position, in this case, the 4-position, significantly influences the electronic properties and can enhance antimicrobial activity compared to non-fluorinated analogs. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. They visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, which are critical for predicting non-covalent interactions with biological receptors. nih.gov

Conformational Analysis and Energetics

The three-dimensional structure and conformational flexibility of this compound are key determinants of its ability to bind to a target. Conformational analysis involves exploring the potential energy surface of the molecule by rotating its single bonds to identify stable conformers and the energy barriers between them.

For similar quinoline derivatives, studies have shown that intramolecular hydrogen bonds can significantly influence conformational preference. nih.govresearchgate.net In the case of this compound, the orientation of the methyl carboxylate group at the 7-position is a key degree of freedom. Quantum chemical calculations can determine the relative energies of different conformers, and the Boltzmann distribution can predict their populations at a given temperature. researchgate.net

Prediction of Spectroscopic Parameters

Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H, ¹³C, ¹⁹F) can aid in the structural elucidation of newly synthesized compounds. nih.govmdpi.com For fluoroquinolones, the calculated chemical shifts, when compared with experimental data, can confirm the molecular structure and the position of the fluorine substituent. mdpi.commdpi.com

IR Spectroscopy: The vibrational frequencies calculated using DFT can be correlated with experimental IR spectra. researchgate.net This allows for the assignment of characteristic vibrational modes, such as the C=O stretching of the carboxylate group and the C-F stretching vibrations. mdpi.comresearchgate.net For example, in related compounds, the C=O stretching vibration is typically observed in the range of 1600-1750 cm⁻¹. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov By solving Newton's equations of motion, MD simulations can explore the conformational landscape of this compound in a simulated environment, such as in a solvent or interacting with a biological membrane. researchgate.net

MD simulations can reveal the flexibility of the molecule, the lifetime of different conformations, and the free energy landscape of conformational changes. researchgate.net This information is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket.

In Silico Studies of Molecular Interactions with Potential Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov This method is instrumental in understanding the potential interactions of this compound with biological targets.

For fluoroquinolones, a primary target is the bacterial DNA gyrase enzyme. nih.gov Docking studies can elucidate the binding mode of the compound within the active site of this enzyme. nih.govnih.gov Key interactions often involve the carboxyl group and the keto group of the quinolone core. nih.gov The results from docking studies, including the binding energy, can help in prioritizing compounds for synthesis and biological testing. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models, it is possible to predict the activity of new, unsynthesized compounds and to identify the key molecular descriptors that govern their activity.

Derivatization Strategies and Scaffold Modification Based on Methyl 4 Fluoroquinoline 7 Carboxylate

Modification of the Methyl Ester Group at C-7

The methyl ester at the C-7 position is a key functional group that can be readily transformed into a variety of other functionalities, including carboxylic acids, amides, hydrazides, and complex heterocyclic systems.

Hydrolysis to Quinoline-7-carboxylic Acid Derivatives

The conversion of the methyl ester to a carboxylic acid is a fundamental transformation that opens up further derivatization possibilities. This hydrolysis is typically achieved under either acidic or basic conditions. Basic hydrolysis can be performed using aqueous sodium hydroxide (B78521) (NaOH), while acidic hydrolysis often employs a mixture of acetic acid and a strong mineral acid like sulfuric acid (H₂SO₄). researchgate.netgoogle.comgoogle.com The resulting 4-fluoroquinoline-7-carboxylic acid is a crucial intermediate for subsequent reactions, such as amidation.

Table 1: Reaction Conditions for Hydrolysis of Methyl 4-fluoroquinoline-7-carboxylate

| Reagents | Conditions | Product |

| 10% Aqueous NaOH | Heating/Reflux | 4-Fluoroquinoline-7-carboxylic Acid |

| Acetic Acid, Sulfuric Acid, Water | 90-99 °C | 4-Fluoroquinoline-7-carboxylic Acid |

Amidation and Hydrazide Formation

The methyl ester can be directly converted into amides or hydrazides. longdom.orgnih.gov Amidation involves reacting the ester with a primary or secondary amine. rsc.orgmdpi.com This reaction can sometimes be facilitated by catalysts such as titanium tetrafluoride (TiF₄). rsc.orgresearchgate.net The formation of N-methyl amides, for example, is a valuable modification in drug design to improve pharmacological properties. nih.gov

Hydrazide formation is accomplished by reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in a solvent like ethanol (B145695) under reflux. longdom.orgnih.gov The resulting 4-fluoroquinoline-7-carbohydrazide is a key building block for synthesizing various five-membered heterocycles. nih.gov

Table 2: Conditions for Amidation and Hydrazide Formation

| Reaction | Reagents | Conditions | Product |

| Amidation | Amine (R-NH₂) | Catalytic (e.g., TiF₄), Heat | N-Substituted 4-fluoroquinoline-7-carboxamide |

| Hydrazide Formation | Hydrazine Hydrate (99%) | Ethanol, Reflux | 4-Fluoroquinoline-7-carbohydrazide |

Formation of Heterocyclic Moieties at C-7 (e.g., Triazoles, Oxadiazoles, Thiadiazoles)

The C-7 carbohydrazide (B1668358) derivative is a versatile precursor for constructing various heterocyclic rings, which are prominent motifs in many biologically active molecules. nih.govmdpi.com

1,2,4-Triazoles: These can be synthesized from the hydrazide intermediate. One common method involves the reaction of the hydrazide with an appropriate reagent to form a triazole ring. frontiersin.orgorganic-chemistry.orgnih.gov For instance, substituted 1,2,4-triazoles can be prepared from the hydrazide, which can then be further modified. nih.gov

1,3,4-Oxadiazoles: The synthesis of 1,3,4-oxadiazoles typically involves the cyclodehydration of an acylhydrazide intermediate, which can be formed from the reaction of the primary hydrazide with an acid chloride or carboxylic acid. nih.govmdpi.com A common dehydrating agent used for this cyclization is phosphorus oxychloride (POCl₃). longdom.orgnih.govmdpi.com This reaction involves heating the hydrazide with a suitable carboxylic acid in the presence of POCl₃. longdom.org

1,3,4-Thiadiazoles: The formation of a 1,3,4-thiadiazole (B1197879) ring at the C-7 position can be achieved by first converting the C-7 carboxylic acid (obtained from hydrolysis) into its corresponding thiosemicarbazide. This intermediate can then be cyclized, for instance, by heating with concentrated sulfuric acid or other dehydrating agents to yield the thiadiazole ring. nih.gov Another approach involves reacting the acid hydrazide with a thiocarbonyl source. researchgate.nettubitak.gov.tr

Table 3: Synthesis of Heterocycles from C-7 Position

| Target Heterocycle | Intermediate | Key Reagents | General Conditions |

| 1,2,4-Triazole (B32235) | 4-Fluoroquinoline-7-carbohydrazide | Varies (e.g., substituted isothiocyanates followed by cyclization) | Multi-step synthesis |

| 1,3,4-Oxadiazole (B1194373) | 4-Fluoroquinoline-7-carbohydrazide | Carboxylic Acid, POCl₃ | Reflux |

| 1,3,4-Thiadiazole | 4-Fluoroquinoline-7-carboxylic Acid | Thiosemicarbazide, H₂SO₄ | Heating/Cyclodehydration |

Functionalization at Other Positions of the Quinoline (B57606) Ring

Beyond the C-7 substituent, the quinoline core itself offers several positions for further functionalization, allowing for fine-tuning of the molecule's properties.

Substitutions at the N-1 Position of the Quinoline Nitrogen

The nitrogen atom at the N-1 position of the quinoline ring can be readily functionalized, most commonly through alkylation reactions. researchgate.net For example, N-propargylation can be achieved by reacting the quinoline with propargyl bromide, which introduces a terminal alkyne. researchgate.net This alkyne group can then participate in further reactions, such as click chemistry to form triazoles. researchgate.net This modification is a common strategy in the synthesis of quinolone antibiotics. mdpi.com

Electrophilic and Nucleophilic Aromatic Substitutions

The aromatic nature of the quinoline ring allows for both electrophilic and nucleophilic substitution reactions at various carbon atoms. mdpi.comnih.govlibretexts.org

Nucleophilic Aromatic Substitution (SNA_r_): The fluorine atom at the C-4 position is a key site for nucleophilic aromatic substitution (SNA_r_). nih.gov Due to the electron-withdrawing nature of the fluorine atom and the quinoline ring system, this position is activated towards attack by nucleophiles. nih.govmdpi.com A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the fluoride (B91410), providing a straightforward method for introducing diverse substituents at the C-4 position. mdpi.com This reaction is particularly useful for the late-stage functionalization of complex molecules. nih.gov

Electrophilic Aromatic Substitution (EAS): The unoccupied positions on the benzene (B151609) portion of the quinoline ring (C-2, C-3, C-5, C-6, C-8) can undergo electrophilic aromatic substitution. libretexts.orguci.edumasterorganicchemistry.comyoutube.commasterorganicchemistry.com The regioselectivity of these reactions is governed by the combined directing effects of the existing substituents and the inherent electronic properties of the quinoline ring. The quinoline ring itself is generally deactivating towards electrophilic attack. The fluorine at C-4 is a deactivating, ortho-, para-director, while the carboxylate group at C-7 is a deactivating, meta-directing group. uci.edu Therefore, electrophilic substitution would likely be directed to the C-5 and C-8 positions, though harsh reaction conditions might be required. Standard EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using X₂/FeX₃). masterorganicchemistry.comyoutube.com

Table 4: Functionalization at Other Ring Positions

| Position(s) | Reaction Type | Example Reagents | Potential Product |

| N-1 | Alkylation | Propargyl bromide | N-Propargyl-4-fluoroquinolinium salt |

| C-4 | Nucleophilic Aromatic Substitution (SNA_r) | Amines (R-NH₂), Alcohols (R-OH) | 4-Amino- or 4-Alkoxy-quinoline derivatives |

| C-5, C-8 | Electrophilic Aromatic Substitution (EAS) | HNO₃/H₂SO₄ (Nitration) | 5-Nitro- or 8-Nitro-4-fluoroquinoline-7-carboxylate |

| C-5, C-8 | Electrophilic Aromatic Substitution (EAS) | Br₂/FeBr₃ (Bromination) | 5-Bromo- or 8-Bromo-4-fluoroquinoline-7-carboxylate |

Design and Synthesis of Hybrid Molecules Incorporating the 4-Fluoroquinoline-7-carboxylate Scaffold

The design of hybrid molecules based on the this compound scaffold focuses on leveraging its core structure while introducing new functionalities through chemical synthesis. The primary sites for modification are the C-7 carboxylate group and, in some strategies, the C-4 fluoro-substituent via nucleophilic aromatic substitution. The C-7 ester can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a versatile precursor for creating amide, ester, or hydrazide linkages to a second pharmacophore. nih.gov

The general synthetic pathway often begins with the hydrolysis of the methyl ester of this compound to yield 4-fluoroquinoline-7-carboxylic acid. This acid can then be activated, for example, by converting it to an acyl chloride or by using standard peptide coupling agents. The activated intermediate is then reacted with a suitable functional group (e.g., an amine or alcohol) on the second molecule to form a stable covalent bond, yielding the final hybrid compound.

Another prominent strategy involves converting the carboxylic acid into a carbohydrazide. nih.gov This hydrazide derivative is a key intermediate for constructing various five-membered heterocyclic rings, such as oxadiazoles, pyrazoles, or triazoles, which can act as linkers or as part of the second pharmacophore. nih.gov

Below are examples of hybrid molecule designs incorporating the 4-fluoroquinoline-7-carboxylate scaffold, based on established hybridization strategies for related quinoline compounds.

Quinoline-Chalcone Hybrids

Chalcones, or 1,3-diarylprop-2-en-1-ones, are known for their diverse pharmacological activities, including antimalarial and anticancer effects. nih.gov Hybrid molecules combining the 4-fluoroquinoline-7-carboxylate scaffold with a chalcone (B49325) moiety can be designed to target parasitic or cancer cells. The synthesis typically involves creating an amide or a similar covalent linkage between the quinoline's C-7 carboxyl group and an amino-functionalized chalcone derivative.

| Hybrid Scaffold | Linked Pharmacophore | Linker Type | Potential Therapeutic Target |

| 4-Fluoroquinoline-7-carboxylate | Chalcone | Amide or Aminoalkyl | Antimalarial, Anticancer |

| 4-Fluoroquinoline-7-carboxylate | Pyrazoline | Direct N-acylation | Anticancer, Antifungal nih.gov |

| 4-Fluoroquinoline-7-carboxylate | 1,3,4-Oxadiazole | C-C bond (from hydrazide) | Antimicrobial, Anticancer nih.gov |

| 4-Fluoroquinoline-7-carboxylate | Aminoglycoside (e.g., Neomycin) | 1,2,3-Triazole | Dual-Action Antibacterial nih.gov |

Quinoline-Heterocycle Hybrids

Fusing or linking the 4-fluoroquinoline-7-carboxylate scaffold with other heterocyclic systems is a common strategy to generate novel agents with potential antimicrobial or anticancer properties. frontiersin.orgnih.gov

Pyrazoline Hybrids: Pyrazolines are five-membered heterocyclic rings known for a wide range of biological activities. nih.gov New hybrid analogues containing a 7-chloro-4-aminoquinoline and a 2-pyrazoline (B94618) fragment have been synthesized and shown to possess significant cytostatic activity. nih.gov A similar approach could be applied by first synthesizing a chalcone derivative of 4-fluoroquinoline-7-carboxylic acid, followed by a cyclocondensation reaction with a hydrazine derivative to form the pyrazoline ring.

Oxadiazole/Triazole Hybrids: The C-7 carboxylic acid can be converted to a carbohydrazide, which is a key building block for synthesizing 1,3,4-oxadiazole or 1,2,4-triazole rings. nih.gov These five-membered heterocycles can act as rigid linkers or as pharmacophores themselves, and their derivatives have been investigated as potent anticancer and antimicrobial agents. nih.gov For instance, symmetrical bis-fluoroquinolones have been synthesized by linking two quinolone units via an 1,3,4-oxadiazole ring. nih.gov

Quinoline-Antibiotic Hybrids

To combat the rise of antibiotic resistance, one strategy involves creating hybrid molecules that combine two different classes of antibiotics, aiming for a dual mode of action. nih.gov

Fluoroquinolone-Aminoglycoside Hybrids: Researchers have successfully synthesized hybrids of ciprofloxacin (B1669076) (a fluoroquinolone) and neomycin (an aminoglycoside) connected by a 1,2,3-triazole linker. nih.gov These hybrids demonstrated potent activity against resistant bacterial strains and showed a balanced dual mode of action, inhibiting both DNA gyrase and protein synthesis. nih.gov A similar design could be envisioned for the 4-fluoroquinoline-7-carboxylate scaffold, where the C-7 position is functionalized with an alkyne or azide (B81097) group to allow for a "click chemistry" reaction with a correspondingly functionalized aminoglycoside. This approach could lead to new antibiotics that are less susceptible to existing resistance mechanisms. nih.gov

Structure Activity Relationship Sar Studies and Mechanistic Insights for 4 Fluoroquinoline 7 Carboxylate Analogs

Theoretical Frameworks for SAR in Fluoroquinoline Derivatives

The SAR of fluoroquinolones is well-defined, with specific structural components being crucial for their antibacterial effects. The fundamental quinolone ring, along with the C-3 carboxylic acid and the C-4 keto group, form the core pharmacophore essential for binding to bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are vital for bacterial DNA replication, and their inhibition leads to bacterial cell death. youtube.com

Theoretical frameworks for SAR in this class of compounds often revolve around the following key principles:

The Quinolone Core: The planar aromatic ring system is critical for intercalating into the DNA base pairs at the site of cleavage. nih.gov

C-3 Carboxylic Acid and C-4 Keto Group: These functionalities are directly involved in binding to the enzyme-DNA complex, often through interactions mediated by a magnesium ion bridge. nih.gov

Substituents at Various Positions: Modifications at positions C-1, C-5, C-6, C-7, and C-8 can significantly modulate the potency, spectrum of activity, and pharmacokinetic properties of the compounds. youtube.comyoutube.com

For instance, the introduction of a fluorine atom at the C-6 position was a significant breakthrough, dramatically enhancing antibacterial activity. nih.gov This discovery paved the way for the development of the entire class of fluoroquinolones.

Impact of Substituents at C-7 on Molecular Recognition and Binding Mode

The substituent at the C-7 position of the quinolone ring plays a pivotal role in determining the antibacterial spectrum, potency, and even the primary target of the drug. nih.govconicet.gov.ar This position generally accommodates a cyclic amine substituent, such as a piperazine (B1678402) or pyrrolidine (B122466) ring, which extends into a region of the enzyme that is not in direct contact with the DNA. nih.govnih.gov

Key findings regarding the impact of C-7 substituents include:

Influence on Potency and Spectrum: The nature of the C-7 substituent significantly affects the drug's activity against different bacterial species. For example, certain piperazinyl derivatives show enhanced activity against Gram-negative bacteria. youtube.com

Modulation of Target Specificity: Research has demonstrated that modifications at the C-7 position can alter the primary target of the fluoroquinolone. For instance, the addition of a benzenesulfonamide (B165840) moiety to the C-7 piperazine ring of ciprofloxacin (B1669076) shifted its primary target in Streptococcus pneumoniae from topoisomerase IV to DNA gyrase. nih.gov

Pharmacokinetic Properties: The C-7 group also impacts pharmacokinetic parameters. For example, substitutions on the piperazine ring can influence the molecule's susceptibility to efflux pumps, a common mechanism of bacterial resistance. conicet.gov.ar

A variety of substituents at the C-7 position have been explored to optimize the therapeutic profile of fluoroquinolones. tandfonline.commdpi.comnih.gov

Role of Fluorine at C-4 in Electronic Properties and Molecular Interactions

While the fluorine atom at C-6 is a hallmark of most modern fluoroquinolones, the presence of a fluorine atom at the C-4 position, as in Methyl 4-fluoroquinoline-7-carboxylate, introduces unique electronic properties and potential molecular interactions. Fluorine is the most electronegative element, and its incorporation into a molecule can significantly alter its physicochemical properties. nih.gov

The potential roles of a C-4 fluorine include:

Modulation of Electronic Distribution: The strong electron-withdrawing nature of fluorine can influence the electron density of the entire quinoline (B57606) ring system. This can affect the pKa of the molecule and its interactions with biological targets. acs.org

Enhanced Binding Affinity: Fluorine can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance the binding affinity of the molecule to its target protein. tandfonline.com

Improved Metabolic Stability: The C-F bond is very strong, and the introduction of fluorine can block sites of metabolism, leading to increased metabolic stability and a longer half-life of the drug. tandfonline.com

Altered Conformation: The presence of a fluorine atom can influence the preferred conformation of the molecule, which can in turn affect its ability to fit into the binding site of the target enzyme.

Computational studies have shown that the site selectivity of fluorination on the quinoline ring is consistent with the electronic properties of the molecule, with the C-4 position being a site of electrophilic character. nih.gov

Computational Approaches to Elucidate SAR (e.g., QSAR, Molecular Docking)

Computational methods have become indispensable tools in modern drug discovery and are extensively used to elucidate the SAR of fluoroquinolone derivatives. nih.gov These approaches provide valuable insights into the molecular interactions between the drugs and their targets, helping to rationalize experimental observations and guide the design of new, more effective compounds.

Two of the most common computational techniques used in this field are:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. aip.orgaip.org By analyzing various physicochemical descriptors of the molecules (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the activity of new, unsynthesized compounds. researchgate.net These models can help identify the key structural features that are important for activity and guide the optimization of lead compounds. iosrjournals.org

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein. nih.govnih.gov For fluoroquinolones, docking studies are used to visualize how these molecules bind to DNA gyrase and topoisomerase IV. researchgate.netresearchgate.net This allows researchers to understand the specific interactions that contribute to binding affinity and to design new molecules with improved binding characteristics. rsc.org

| C-7 Substituent | Observed Effect | Reference |

|---|---|---|

| Piperazinyl | Broad-spectrum activity, particularly against Gram-negative bacteria. | nih.gov |

| 3-Amino-1-pyrrolidinyl | High in vitro antibacterial potency. | nih.gov |

| Benzenesulfonamide-piperazinyl | Shifted primary target from topoisomerase IV to DNA gyrase in S. pneumoniae. | nih.gov |

| Heterocyclic amines (e.g., benzimidazol-1-yl) | Variable activity, with some showing potent effects against specific strains. | mdpi.com |

| Computational Method | Application in Fluoroquinolone Research | Key Insights | Reference |

|---|---|---|---|

| QSAR | Predicting antibacterial activity of new derivatives. | Identifies key electronic and steric descriptors for activity. | aip.orgaip.org |

| Molecular Docking | Visualizing binding modes in DNA gyrase and topoisomerase IV. | Reveals specific molecular interactions and guides the design of compounds with improved binding. | nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Studying the stability and dynamics of drug-target complexes. | Provides insights into the flexibility and conformational changes upon binding. | rsc.org |

Applications in Advanced Chemical Synthesis

Utility as Building Blocks for Complex Heterocyclic Systems

The 4-fluoroquinoline (B121766) core of the title compound is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the quinoline (B57606) nitrogen and the fluorine atom itself activates the C4-position for attack by a variety of nucleophiles. This reactivity is a cornerstone for the construction of more complex, fused heterocyclic systems.

For instance, reaction with binucleophilic reagents can lead to the formation of tricyclic and tetracyclic frameworks. The general reaction scheme involves the displacement of the fluoride (B91410) by a nucleophilic group, followed by an intramolecular cyclization.

Table 1: Potential Reactions for Heterocycle Synthesis

| Nucleophile | Potential Product |

| Hydrazine (B178648) derivatives | Pyrazolo[4,3-c]quinolines |

| Guanidine | Imidazo[4,5-c]quinolines |

| Amidines | Pyrimido[4,5-c]quinolines |

| 2-Aminophenols | Quinolino[4,3-b] nih.govnih.govbenzoxazines |

| 2-Aminothiophenols | Quinolino[4,3-b] nih.govnih.govbenzothiazines |

The resulting fused heterocyclic systems are of significant interest in medicinal chemistry, as they are often associated with a wide range of biological activities. The ester group at the 7-position can be retained throughout these transformations or can be further manipulated in subsequent synthetic steps.

Precursors for Novel Organic Scaffolds

Beyond the synthesis of fused heterocycles, "Methyl 4-fluoroquinoline-7-carboxylate" can serve as a precursor for a diverse array of novel organic scaffolds through the modification of both the fluoro and carboxylate functionalities.

The ester group at the C7-position is a versatile handle for various chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which in turn can be converted into amides, esters, or other functional groups via standard coupling reactions. nih.gov This allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties for specific applications, such as in the development of new pharmaceutical agents or functional materials. For instance, coupling the carboxylic acid with different amines can lead to a library of quinoline-7-carboxamides. nih.gov

Furthermore, the fluorine atom at the C4-position can be replaced with other functional groups through SNAr reactions, not just for cyclization purposes but also to introduce new functionalities. For example, reaction with alkoxides, thiolates, or various amines can introduce diverse side chains at this position. mdpi.com

The combination of these transformations allows for the generation of a vast chemical space originating from a single, versatile precursor. This approach is highly valuable in drug discovery and materials science, where the systematic modification of a core scaffold is a key strategy for optimizing properties. The synthesis of various quinoline derivatives through methods like the Pfitzinger, Gould-Jacobs, or Friedländer reactions provides a foundational basis for accessing the initial 4-fluoroquinoline-7-carboxylic acid structure, which can then be esterified to yield the title compound. nih.govwikipedia.org

Table 2: Potential Transformations of this compound

| Reagent/Reaction | Position of Modification | Resulting Functional Group | Potential Application |

| NaOH, then H₃O⁺ | C7 | Carboxylic Acid | Intermediate for amide/ester synthesis |

| R-NH₂ (coupling) | C7 (from acid) | Amide | Bioactive molecules |

| R-OH (transesterification) | C7 | Ester | Modified solubility/reactivity |

| R-SH, Base | C4 | Thioether | Introduction of sulfur-containing moieties |

| R₂NH | C4 | Tertiary Amine | Modification of electronic properties, basicity |

The ability to selectively functionalize both the C4 and C7 positions makes "this compound" a powerful tool for the creation of highly substituted and functionally diverse quinoline-based molecules.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While established methods for quinoline (B57606) synthesis, such as the Skraup, Friedländer, and Conrad-Limpach reactions, provide foundational routes, future efforts will likely concentrate on developing more efficient, selective, and environmentally benign methodologies. rsc.orgmdpi.com Traditional methods often require harsh conditions, toxic reagents, and can result in low yields. mdpi.com

Modern synthetic strategies offer promising alternatives. For instance, microwave-assisted synthesis has been shown to accelerate the formation of 4-quinolone derivatives, significantly reducing reaction times. rsc.org The development of metal-free synthetic processes, including variations on established methods using ionic liquids or novel annulation partners, presents another green chemistry approach to reduce reliance on potentially toxic and expensive metal catalysts. mdpi.com

Future research could explore catalyst-driven approaches, such as the rhodium-catalyzed cyclization between aniline (B41778) derivatives and alkynyl esters, which allows for the regioselective synthesis of quinoline carboxylates under mild conditions. mdpi.com Another avenue involves the intramolecular electrophilic substitution cyclization, which has been effectively used for synthesizing related fluoroquinolone precursors by heating in solvents like diphenyl ether to facilitate the removal of reaction byproducts. rsc.orgmdpi.com The goal is to devise a synthetic pathway to Methyl 4-fluoroquinoline-7-carboxylate that is not only high-yielding but also scalable and sustainable.

Table 1: Comparison of Synthetic Approaches for Quinolines

| Method | Typical Conditions | Advantages | Disadvantages |

| Classical (e.g., Skraup) | High temperature, strong acids (e.g., H₂SO₄), glycerol (B35011) | Uses simple starting materials | Harsh conditions, low yields, toxic byproducts |

| Microwave-Assisted | Microwave irradiation, often with a solvent | Rapid reaction times, improved yields | Specialized equipment required |

| Metal-Catalyzed (e.g., Rh, Ru) | Metal catalyst, mild conditions | High regioselectivity, efficiency | Catalyst cost and toxicity |

| Metal-Free Annulation | Ionic liquids, novel reagents | Environmentally friendly | May have substrate scope limitations |

Advanced Computational Modeling for Predictive Design of Derivatives

Computational chemistry offers a powerful toolkit for accelerating the discovery of novel derivatives of this compound with tailored properties. In silico methods are instrumental in the preliminary stages of research, allowing for the predictive design of molecules and reducing the time and cost associated with extensive laboratory synthesis and testing. mdpi.com

Molecular docking, a key computational technique, can predict how derivatives might bind to biological targets like enzymes or receptors. mdpi.com This is particularly relevant for fluoroquinolones, which are known to target bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov By modeling the interactions between potential derivatives and these targets, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity and inhibitory activity.

Furthermore, computational models can predict crucial physicochemical properties that influence a molecule's drug-likeness, such as solubility and permeability, as highlighted by the Biopharmaceutics Classification System (BCS). nih.govbenthamdirect.com Software platforms can calculate properties like lipophilicity (LogP) and topological polar surface area (TPSA), which are critical for oral absorption and cell membrane penetration. nih.gov These predictive models enable the rational design of this compound derivatives with optimized pharmacokinetic profiles, enhancing their potential as therapeutic agents. nih.govbenthamdirect.com

Exploration of Diverse Chemical Reactivity and Transformations

The this compound scaffold is rich in functional handles, offering numerous possibilities for diverse chemical transformations. The quinoline ring itself is amenable to both electrophilic and nucleophilic substitution, allowing for functionalization at various positions to modulate the molecule's properties. nih.gov

Future research should systematically explore the reactivity of its key functional groups:

The Carboxylate Group: The methyl ester at the C-7 position is a prime site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, esters, or other functionalities through standard coupling reactions. researchgate.net The carboxylic acid can also be used as a bioisosteric replacement point, where it is substituted with different heterocyclic moieties to create hybrid molecules with potentially novel biological activities. nih.gov

The Fluoro Group: The fluorine atom at the C-4 position significantly influences the electronic properties of the quinoline ring. While typically stable, its reactivity in nucleophilic aromatic substitution (SNAr) reactions could be explored, potentially allowing for the introduction of new substituents at this key position.

The Quinoline Ring: The C-H bonds on the aromatic core are targets for C-H activation/functionalization reactions. Metal-catalyzed processes could enable the direct introduction of aryl, alkyl, or other groups, bypassing the need for pre-functionalized starting materials and offering a direct route to novel analogues. mdpi.com

Investigating these transformations will create a library of derivatives, each with unique structural and electronic features, for screening in various applications.

Integration into Multi-component Reaction Architectures

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, maximizing atom economy and synthetic efficiency. rsc.orgrsc.org The integration of this compound into MCR architectures represents a significant and largely unexplored frontier.

Instead of being the product of a synthesis, the pre-functionalized quinoline can serve as a key building block in an MCR. For example, MCRs involving quinolines, arynes, and aldehydes have been reported to produce complex benzoxazino quinoline derivatives. nih.gov The presence of the ester and fluoro groups on the starting quinoline would be carried through the reaction, leading to highly functionalized and complex scaffolds in a single, efficient step.

The development of novel MCRs that incorporate this compound could rapidly generate libraries of diverse compounds for high-throughput screening in drug discovery and materials science. rsc.orgrsc.org This strategy leverages the efficiency of MCRs to build molecular complexity upon a well-defined and valuable fluoroquinoline core, accelerating the discovery of new chemical entities with desirable properties. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 4-fluoroquinoline-7-carboxylate?

- Methodological Answer : The synthesis typically involves esterification or substitution reactions on a pre-functionalized quinoline core. For example, methyl ester formation can be achieved using methyl chloroformate under basic conditions (e.g., NaH or pyridine) . Controlled temperatures (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions, especially when dealing with electron-withdrawing substituents like fluorine, which can destabilize intermediates . Yield optimization often requires monitoring reaction progress via TLC or HPLC.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine at C4, methyl ester at C7) through characteristic splitting patterns and coupling constants.

- FT-IR : Identify ester carbonyl (C=O, ~1700 cm⁻¹) and fluorine substitution (C-F, ~1100 cm⁻¹).

- X-ray crystallography : Resolve the crystal structure using programs like SHELXL for refinement . Validate the structure with tools like PLATON to check for crystallographic errors .

Q. What methodologies are recommended for assessing the compound's biological activity in antimicrobial or anticancer assays?

- Methodological Answer :

- Antimicrobial testing : Perform minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Compare results with structurally similar analogs (e.g., ethyl 7-chloro-6-fluoroquinoline-3-carboxylate) to identify substituent effects .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

- Methodological Answer : Perform single-crystal X-ray diffraction and refine the structure using SHELXL . Address disorder in fluorine or ester groups by applying restraints (e.g., DFIX, SIMU). Validate hydrogen bonding or π-π stacking interactions with Mercury software. Cross-reference with spectroscopic data to confirm substituent orientation .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting quinoline derivatives?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified groups (e.g., replacing fluorine with chlorine or methoxy) to assess electronic effects .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with biological targets like DNA gyrase or topoisomerase IV .

- Data correlation : Tabulate substituent effects on bioactivity (example below):

| Substituent Position | Group | MIC (μg/mL) | IC₅₀ (μM) |

|---|---|---|---|

| C4 | F | 2.5 | 12.3 |

| C4 | Cl | 5.0 | 18.7 |

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardize assays : Ensure consistent protocols (e.g., cell line passages, incubation times) to minimize variability .

- Analyze substituent effects : Conflicting results may arise from minor structural differences (e.g., ester vs. carboxylic acid derivatives). Compare logP values and solubility profiles to identify pharmacokinetic discrepancies .

- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to assess statistical significance .

Q. What mechanistic studies elucidate the compound's interaction with biological targets?

- Methodological Answer :

- Fluorescence quenching : Monitor binding to serum albumin (e.g., BSA) to estimate binding constants (Kₐ) .

- Molecular dynamics simulations : Model interactions with enzyme active sites (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to identify key hydrogen bonds or hydrophobic contacts .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target binding .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.